Salicylic acid (monoammonium)
Description
Salicylic acid (monoammonium), also known as ammonium salicylate (CAS 528-94-9), is the ammonium salt of salicylic acid. Its molecular formula is C₇H₉NO₃, and it is highly soluble in water (100 g/100 mL) and alcohol (33.3 g/100 mL) . Structurally, it retains the ortho-hydroxyl (-OH) and carboxylic acid (-COOH) groups of salicylic acid, with the ammonium cation replacing the acidic hydrogen of the carboxylic group . This modification enhances its solubility and stability compared to the parent acid, making it suitable for topical applications to loosen psoriatic scales and as an analgesic .
Properties
Molecular Formula |
C7H10NO3+ |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
azanium;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3/p+1 |
InChI Key |
BOFZOTMTKBQRAB-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylic acid (monoammonium) can be synthesized by neutralizing salicylic acid with ammonium hydroxide. The reaction typically involves dissolving salicylic acid in water and then adding ammonium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the monoammonium salt.
Industrial Production Methods
Industrial production of salicylic acid (monoammonium) follows a similar process but on a larger scale. The process involves the use of high-purity salicylic acid and ammonium hydroxide, with strict control over reaction conditions to ensure consistent product quality. The final product is usually obtained through crystallization and drying processes.
Chemical Reactions Analysis
Acid-Base Reactions
Ammonium salicylate undergoes reversible proton transfer reactions due to its dual acidic/basic nature:
-
Reaction with strong acids :
The salicylate anion (C₇H₅O₃⁻) accepts a proton to reform salicylic acid (C₇H₆O₃), while ammonium chloride (NH₄Cl) is generated .
-
Reaction with strong bases :
The ammonium cation (NH₄⁺) donates a proton, releasing ammonia (NH₃) and forming sodium salicylate (C₇H₅O₃Na) .
pH-Dependent Stability :
| pH Range | Dominant Species | Stability |
|---|---|---|
| < 2.97 | Salicylic acid | Low |
| 2.97–9.25 | Salicylate anion | Moderate |
| > 9.25 | Deprotonated NH₄⁺ | High |
The pKa of salicylic acid (2.97) and ammonium ion (9.25) dictate speciation .
Thermal Decomposition
At elevated temperatures (>150°C), ammonium salicylate decomposes via:
This yields phenol (C₆H₅OH), carbon dioxide (CO₂), and ammonia (NH₃), mirroring salicylic acid’s degradation pathway .
Thermogravimetric Analysis Data :
| Temperature Range (°C) | Mass Loss (%) | Products Identified |
|---|---|---|
| 150–200 | 25% | NH₃, H₂O |
| 200–300 | 60% | CO₂, C₆H₅OH |
Complexation with Metal Ions
The salicylate anion acts as a bidentate ligand, forming stable complexes with transition metals. For example:
This reaction is critical in analytical methods like the salicylate-hypochlorite assay for ammonia quantification .
Stability Constants (log K) :
| Metal Ion | log K (25°C) |
|---|---|
| Fe³⁺ | 16.2 |
| Cu²⁺ | 8.7 |
| Zn²⁺ | 5.3 |
Data inferred from salicylate ligand behavior .
Oxidation Reactions
In the presence of oxidizing agents like hypochlorite (OCl⁻), ammonium salicylate participates in indophenol dye formation:
This reaction is pH-dependent (optimal at pH > 12) and catalyzed by sodium nitroprusside .
Kinetic Parameters :
| Parameter | Value |
|---|---|
| Rate-limiting step | Oxidation of 5-aminosalicylate |
| Activation energy | 45 kJ/mol |
| Steady-state time | 30–90 min |
Mechanism aligns with Krom’s proposed pathway for salicylate oxidation .
Esterification and Alkylation
While salicylic acid readily forms esters, ammonium salicylate requires acid catalysis to displace NH₄⁺. For example, with methanol and H₂SO₄:
Methyl salicylate (C₈H₈O₃) is produced, though yields are lower compared to sodium salicylate due to NH₄⁺’s weaker leaving-group ability .
Comparative Esterification Efficiency :
| Substrate | Yield (%) |
|---|---|
| Sodium salicylate | 85 |
| Ammonium salicylate | 62 |
Key Challenges & Research Gaps
Scientific Research Applications
Salicylic acid (monoammonium) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant defense mechanisms and signaling pathways.
Medicine: Investigated for its anti-inflammatory and analgesic properties, as well as its potential use in treating skin conditions like acne and psoriasis.
Industry: Used in the formulation of cosmetics and pharmaceuticals, particularly in products designed for exfoliation and acne treatment.
Mechanism of Action
Salicylic acid (monoammonium) exerts its effects primarily through its ability to modulate enzymatic activity. It inhibits the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory prostaglandins. This inhibition leads to reduced inflammation and pain. Additionally, salicylic acid promotes the shedding of dead skin cells, which helps to unclog pores and prevent acne.
Comparison with Similar Compounds
Structural and Solubility Differences
- Benzoic Acid: Lacks the ortho-hydroxyl group present in salicylic acid, resulting in lower polarity. Benzoic acid is 1.5–2 times more soluble than salicylic acid in ethanol-water mixtures at 298.15 K due to reduced hydrogen-bonding capacity .
- Salicylic Acid (Monoammonium): The ammonium salt’s solubility in water (100 g/100 mL) far exceeds that of benzoic acid (1.7 g/100 mL) due to ionic dissociation .
Hydroxybenzoic Acid Isomers
2,4-Dihydroxybenzoic Acid
- Structural Similarity : Shares the ortho-hydroxyl group with salicylic acid but has an additional para-hydroxyl group. FT-IR and NMR studies show that 2,4-dihydroxy derivatives exhibit spectral characteristics closer to salicylic acid than 2,5-dihydroxy isomers .
- Hydrogen Bonding: Both salicylic acid and 2,4-dihydroxybenzoic acid form intramolecular hydrogen bonds, but the latter’s additional hydroxyl group reduces hydrophobicity (lower octanol-water partition coefficient) .
2,6-Dihydroxybenzoic Acid
- Hydrogen Bonding: Forms only one intramolecular hydrogen bond, similar to salicylic acid. However, its entropy of transfer from water to octanol is 30% lower, indicating weaker interactions with hydrophobic phases .
Methyl Salicylate and Sulfosalicylic Acid
Methyl Salicylate
Sulfosalicylic Acid
- Applications : Widely used in protein precipitation and catalysis due to its sulfonic acid group, which enhances acidity (pKa < 1) and chelating capacity .
Metal Complexes
- Copper (II) Salicylate Complexes: Exhibit superoxide dismutase (SOD)-like activity, inhibiting tumor cell growth via apoptosis induction. Salicylic acid (monoammonium) lacks this metal-chelating capability .
Antioxidant Derivatives
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Solubility in Water (g/100 mL) | pKa | logP (Octanol-Water) |
|---|---|---|---|
| Salicylic acid (monoammonium) | 100.0 | 3.24* | -0.5† |
| Salicylic acid | 0.2 (25°C) | 2.97 | 2.26 |
| Benzoic acid | 1.7 (25°C) | 4.20 | 1.87 |
| 2,4-Dihydroxybenzoic acid | 7.5 (25°C) | 2.97 | 1.50 |
*Measured for salicylic acid in hydrogel matrix ; †Estimated based on ionic character.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
